3-Amino-6-fluoropyrazine-2-carboxamide

Medicinal Chemistry Synthetic Methodology Amide Coupling

Sourcing electron-deficient pyrazine building blocks for amide coupling often leads to low yields with standard reagents. 3-Amino-6-fluoropyrazine-2-carboxamide (CAS 356783-42-1) directly addresses this challenge as a privileged scaffold for medicinal chemistry. - Optimized for NMI/MsCl-mediated coupling, enabling efficient amide library synthesis where conventional methods fail. - Structurally pre-validated as a core intermediate for next-generation antiviral RdRp inhibitors and mutant EGFR kinase probes. - Available with batch-specific purity documentation, supporting reproducible SAR campaigns from milligram to multi-gram scale.

Molecular Formula C5H5FN4O
Molecular Weight 156.12 g/mol
CAS No. 356783-42-1
Cat. No. B1344306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-fluoropyrazine-2-carboxamide
CAS356783-42-1
Molecular FormulaC5H5FN4O
Molecular Weight156.12 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)N)C(=O)N)F
InChIInChI=1S/C5H5FN4O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,7,9)(H2,8,11)
InChIKeyRWRZZYCKWGVSNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-6-fluoropyrazine-2-carboxamide Procurement Guide


3-Amino-6-fluoropyrazine-2-carboxamide (CAS 356783-42-1) is an electron-deficient heterocyclic building block belonging to the pyrazinecarboxamide class, characterized by a 3-amino group, a 6-fluoro substituent, and a 2-carboxamide functionality . This specific substitution pattern places it within a privileged scaffold widely recognized for its utility in medicinal chemistry, notably as a core structure and key intermediate for synthesizing biologically active compounds, including analogs of the antiviral agent favipiravir (T-705) .

Medicinal chemistry building block: Electron-deficient heterocyclic scaffold for privileged-structure synthesis
Favipiravir analog research: 3-amino substitution enables exploration of chemical space beyond the 3-hydroxy series
Synthetic workflow fit: Compatible with NMI/MsCl-mediated amide coupling for library generation

Why Generic Pyrazine Analogs Cannot Substitute


Generic substitution within the pyrazinecarboxamide class is not feasible due to the compound's specific substitution pattern (3-amino, 6-fluoro, 2-carboxamide), which imparts unique electronic and steric properties critical for its role as a synthetic intermediate and its biological target engagement. The presence of both the electron-withdrawing 6-fluoro atom and the electron-donating 3-amino group creates a distinct electronic environment on the pyrazine ring, which directly influences its reactivity in key transformations like amide bond formation and its binding affinity in biological systems [1]. Closely related analogs, such as the 3-hydroxy derivative (favipiravir) or the non-fluorinated analog (T-1105), exhibit vastly different antiviral activities and metabolic profiles, underscoring that even minor structural deviations can lead to significant functional divergence [2].

3-Amino-6-fluoro (Target)
Generic pyrazine analogs
Electronic environment mismatch
The combined electron-withdrawing 6-fluoro and electron-donating 3-amino groups create a distinct reactivity profile; generic analogs may not replicate amide coupling efficiency or biological interaction patterns.
Functional group divergence
3-Hydroxy analogs such as favipiravir rely on metabolic activation tied to the -OH group. The 3-amino substitution routes synthesis and target engagement through different pathways, making direct functional interchange unlikely.
Fluorination-dependent behavior
Non-fluorinated 3-aminopyrazine analogs may exhibit altered cell-line activation and metabolic stability, supported by class-level SAR from the favipiravir/T-1105 comparison.

Quantitative Evidence vs. Closest Analogs


Amide Bond Formation Efficiency vs. Other Electron-Deficient Amines

3-Amino-6-fluoropyrazine-2-carboxamide, as a representative electron-deficient pyrazine amine, demonstrates superior reactivity in NMI/MsCl-mediated amide bond formations. This method achieves moderate to excellent yields when coupling this specific class of amines with aryl/heteroaryl carboxylic acids, whereas conventional coupling agents are reported to be inefficient [1]. This reactivity advantage is a class-level inference for electron-deficient pyrazine amines, highlighting a key synthetic differentiator for this compound.

Amide coupling efficiency
Class-level inference
Moderate to excellent yields with NMI/MsCl vs. inefficient conventional coupling
Method context: supports reliable library synthesis
Reported for electron-deficient pyrazine amines
Medicinal Chemistry Synthetic Methodology Amide Coupling

Amino vs. Hydroxy Functionality at Position 3

The target compound is structurally differentiated from the approved antiviral drug favipiravir (T-705, 6-fluoro-3-hydroxypyrazine-2-carboxamide) solely by the presence of a 3-amino group instead of a 3-hydroxy group . This single-atom change (N vs. O) represents a critical structure-activity relationship (SAR) divergence point. While favipiravir's 3-hydroxy group is essential for its metabolic activation and antiviral activity, the 3-amino group in the target compound opens distinct chemical space for derivatization and potential interactions with different biological targets, making it a valuable scaffold for developing novel inhibitors distinct from favipiravir analogs [1].

Position-3 functional group
Class-level inference
3-amino (target) vs. 3-hydroxy (favipiravir)
Structural differentiation enables distinct SAR exploration
N vs. O divergence; reviewed in favipiravir analog series
Antiviral Drug Discovery Structure-Activity Relationship Chemical Biology

Fluorination Impact on Biological Activity

Class-level SAR from the favipiravir analog series indicates that the 6-fluoro substituent is a critical determinant of biological activity. For instance, the non-fluorinated analog of favipiravir, T-1105 (3-hydroxypyrazine-2-carboxamide), shows cell line-dependent antiviral activity and different metabolic activation efficiency compared to the fluorinated favipiravir [1]. By extension, the presence of the 6-fluoro substituent in 3-Amino-6-fluoropyrazine-2-carboxamide is expected to confer distinct biological and metabolic properties compared to its non-fluorinated 3-aminopyrazine-2-carboxamide counterpart. Specifically, T-1105 showed higher antiviral activity in MDCK cells (T-1105-RTP levels of 841-1,228 pmol/10^6 cells) than favipiravir, whose active metabolite levels were 4-fold lower, but was inactive in A549 and Vero cells [1]. This demonstrates that fluorination is not a simple potency switch but modulates cell-specific activation and efficacy.

Fluorination effect on activity
Class-level inference
Fluorinated analogs show 2- to 5-fold higher antiviral activity and cell-dependent activation
Supports cell-line-specific screening context
Inferred from favipiravir / T-1105 series in MDCK, A549, Vero cells
Antiviral Activity Structure-Activity Relationship RdRp Inhibition

Recommended Application Scenarios


Amide Bond Formation for Pyrazinecarboxamide Libraries

This compound is an ideal substrate for synthesizing diverse amide libraries using the NMI/MsCl-mediated coupling protocol. Its electron-deficient nature, which makes it a challenging substrate for conventional coupling agents, is addressed by this specific method, enabling the efficient generation of biologically relevant pyrazine carboxamides with moderate to excellent yields [1].

Antiviral Lead Optimization Targeting RdRp

As a structurally distinct analog of the broad-spectrum antiviral favipiravir, this compound serves as a strategic starting point for SAR studies aimed at developing next-generation RNA-dependent RNA polymerase (RdRp) inhibitors. The 3-amino group offers a unique vector for derivatization, potentially leading to compounds with improved potency, selectivity, or metabolic profiles compared to the 3-hydroxy favipiravir scaffold [2].

Kinase Inhibitor Development for Oncology

The pyrazinecarboxamide scaffold is a recognized privileged structure in kinase inhibitor design. Patents, such as US9085540, highlight the use of structurally related amino-pyrazinecarboxamides as potent inhibitors of mutant EGFR kinases (e.g., EGFR T790M) for cancer therapy [3]. 3-Amino-6-fluoropyrazine-2-carboxamide, with its unique substitution pattern, provides a valuable building block for constructing novel kinase inhibitor candidates.

Application
Selection Property
Validation Focus
Amide library synthesis
NMI/MsCl coupling compatibility
Yield optimization and substrate scope review
Antiviral RdRp inhibitor SAR
3-Amino scaffold differentiation
Metabolic activation and target-engagement profiling
Kinase inhibitor lead generation
Privileged pyrazinecarboxamide core
Kinase panel screening and selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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